Disodium azacycloheptane diphosphonate

Anticalculus / Oral Care Chelation Efficacy In Vivo Primate Model

Disodium azacycloheptane diphosphonate (CAS 62682-16-0) is the disodium salt of azacycloheptane-2,2-diphosphonic acid (AHP; CAS 56269-44-4), a geminal bisphosphonate built upon a seven-membered azepane heterocycle. The compound carries two phosphonate groups attached to the 2-position of the saturated nitrogen-containing ring, yielding the IUPAC name disodium;hydroxy-[2-[hydroxy(oxido)phosphoryl]azepan-2-yl]phosphinate and the synonym (hexahydro-2H-azepin-2-ylidene)bis(phosphonic) acid disodium salt.

Molecular Formula C6H13NNa2O6P2
Molecular Weight 303.10 g/mol
CAS No. 62682-16-0
Cat. No. B15192831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium azacycloheptane diphosphonate
CAS62682-16-0
Molecular FormulaC6H13NNa2O6P2
Molecular Weight303.10 g/mol
Structural Identifiers
SMILESC1CCC(NCC1)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]
InChIInChI=1S/C6H15NO6P2.2Na/c8-14(9,10)6(15(11,12)13)4-2-1-3-5-7-6;;/h7H,1-5H2,(H2,8,9,10)(H2,11,12,13);;/q;2*+1/p-2
InChIKeyPXBZPVFAAVSLKY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Azacycloheptane Diphosphonate (CAS 62682-16-0): Core Identity, Analytical Profile, and Procurement-Relevant Classification


Disodium azacycloheptane diphosphonate (CAS 62682-16-0) is the disodium salt of azacycloheptane-2,2-diphosphonic acid (AHP; CAS 56269-44-4), a geminal bisphosphonate built upon a seven-membered azepane heterocycle [1]. The compound carries two phosphonate groups attached to the 2-position of the saturated nitrogen-containing ring, yielding the IUPAC name disodium;hydroxy-[2-[hydroxy(oxido)phosphoryl]azepan-2-yl]phosphinate and the synonym (hexahydro-2H-azepin-2-ylidene)bis(phosphonic) acid disodium salt [2]. Registered under INCI as a chelating agent (INCI function: chelatbildend), it is supplied as a water-soluble powder with the molecular formula C₆H₁₃NNa₂O₆P₂ and a molecular weight of 303.10 g/mol . Its primary industrial and research utility rests on the ability of the bisphosphonate moiety, geometrically constrained by the azepane ring, to sequester alkaline-earth and transition-metal ions—a property that distinguishes it from acyclic bisphosphonates and conventional aminocarboxylate chelators and drives its application in oral care, antiperspirant cosmetics, gypsum retardation, and water treatment [3].

Why Disodium Azacycloheptane Diphosphonate Cannot Be Replaced by Generic Bisphosphonates or EDTA-Type Chelators


Although disodium azacycloheptane diphosphonate is formally a bisphosphonate, its performance in chelation-governed applications is not interchangeable with first-generation acyclic bisphosphonates such as etidronic acid (EHDP) or with classical polyaminocarboxylate chelators like EDTA. The seven-membered azepane ring enforces a conformational constraint on the two phosphonate groups that is absent in the freely rotating ethane backbone of etidronate [1]. This geometric pre-organization can alter both the thermodynamic stability of metal complexes and the kinetics of crystal-growth inhibition at hydroxyapatite surfaces [2]. In addition, the tertiary amine within the ring introduces a pH-dependent cationic site that modulates electrostatic interaction with negatively charged crystal planes and with anionic polymeric synergists such as SAPP (synthetic anionic polymeric polycarboxylate) [3]. Substituting the disodium azacycloheptane diphosphonate with a simple bisphosphonate or a nitrogen-free chelator therefore risks losing the ring-dependent binding geometry and the amine-mediated synergy that underpin its documented anticalculus and antiperspirant efficacy. The quantitative evidence below establishes the specific dimensions along which this compound diverges from its closest structural and functional analogs.

Product-Specific Quantitative Evidence Guide: Disodium Azacycloheptane Diphosphonate Differentiation Data


AHP Alone Reduces Primate Calculus Formation by 34% Versus Placebo; AHP + SAPP Achieves 67% Reduction

In a primate in vivo anticalculus study employing the method of Gaffar et al. (Colloids and Surfaces, 1987), a placebo dentifrice yielded 8.7 calculus units. Incorporation of azacycloheptane-2,2-diphosphonic acid (AHP) alone reduced calculus formation to 5.7 units, corresponding to a 34% reduction. When the same toothpaste was further formulated with a synthetic anionic polymeric polycarboxylate (SAPP, a linear copolymer of maleic anhydride and vinyl methyl ether, MW 30,000–1,500,000), calculus formation dropped to 3.7 units, representing a 67% reduction relative to placebo and a 35% additional reduction beyond AHP alone. This demonstrates that AHP is an effective anticalculus agent by itself—outperforming the placebo baseline—and that its efficacy can be more than doubled through synergistic combination with a polycarboxylate polymer [1].

Anticalculus / Oral Care Chelation Efficacy In Vivo Primate Model

AHP Delays Hydroxyapatite Crystallization In Vitro; SAPP Co-Formulation Extends Delay by ≥10 Minutes

An in vitro assay measuring the time required for hydroxyapatite deposition from a supersaturated calcium phosphate solution onto a substrate was used to benchmark anticalculus performance. A water control (calcium phosphate solution alone), a comparative solution (calcium phosphate solution plus AHP), and a test solution (calcium phosphate solution plus AHP and SAPP) were evaluated. The patent specifies that the test solution (AHP + SAPP) delayed hydroxyapatite formation for at least 10 minutes longer than the comparative solution containing AHP alone, confirming that the polymer synergist extends the crystal-growth inhibition window beyond what the bisphosphonate achieves in isolation [1].

Crystallization Inhibition Hydroxyapatite In Vitro Surrogate Assay

Azacycloheptane-2,2-Diphosphonate Combined with Aluminum Antiperspirant Salts Produces Effective Sweat-Gland Duct Closure

European Patent EP 3,057,566 A1 (filing WO 2015055197 A1) discloses an antiperspirant cosmetic composition comprising (a) a cosmetic oil, aromatic substance, or wax; (b) 0.1–80 wt% of an antiperspirant aluminum salt; and (c) at least one compound of formula (PP-I), wherein R₁ is H or C₁–C₆ alkyl, R₂ and R₃ are independently C₁–C₆ alkyl or together form a 4- to 8-membered cyclic group optionally containing N, O, or S, and X⁺ is H⁺, Li⁺, Na⁺, K⁺, NH₄⁺, ½ Mg²⁺, ½ Ca²⁺, ½ Mn²⁺, ½ Zn²⁺, ⅓ Al³⁺, or ¼ Zr⁴⁺. The hexahydro-2H-azepin-2-ylidene-bis(phosphonic acid) or its disodium salt (disodium azacycloheptane diphosphonate) falls within this generic formula. The patent explicitly states that the addition of the formula (PP-I) compound results in effective closure formation of the excretory ducts of the sweat glands. This functionality is not disclosed for conventional bisphosphonates such as etidronic acid in antiperspirant applications [1].

Antiperspirant Cosmetics Sweat Duct Occlusion Aluminum Salt Synergy

Azacycloheptane-2,2-Diphosphonate is a Documented Calcium-Sequestration and Gypsum-Setting Retarder, Contrasting with Linear Bisphosphonates in Industrial Applications

The foundational patent US 3,941,772 establishes that azacycloalkane-2,2-diphosphonic acids are excellent sequestering agents for alkaline-earth metal ions and are useful for delaying the setting time of gypsum (calcium sulfate hemihydrate). In a standardized test using 20.0 g of gypsum and 9 mL of water, the addition of an azacycloalkane-2,2-diphosphonic acid (including the azacycloheptane derivative) extended the workable setting time—defined as the interval during which the gypsum remains spreadable and easy to handle—relative to an untreated control. The patent further demonstrates in vitro retardation of apatite crystallization (Table VI) and in vivo reduction of vitamin D₃-induced aortic calcification in rats, confirming that the calcium-sequestration capacity translates across laboratory, industrial, and biological contexts. These industrial-scale calcium-control properties are achieved without the use of nitrogen-free bisphosphonates such as etidronate, which lack the cyclic amine moiety that contributes to binding geometry and pH-dependent charge [1].

Gypsum Retardation Calcium Sequestration Industrial Formulation

Improved Synthesis of Azacycloheptane-2,2-Diphosphonic Acid Achieves 63% Yield with Stirrable Reaction Mass, Enabling Reliable Commercial Supply

Patent US 5,659,035 discloses an improved method for the production of azacycloalkane-2,2-diphosphonic acids that overcomes the reproducibility and stirrability problems of prior art processes. Specifically, Example 5 reports the preparation of azacycloheptane-2,2-diphosphonic acid (AHP) from caprolactam (113 g, 1.0 mol), triethylamine hydrochloride (138 g, 1.0 mol), water (60 g, 3.36 mol), and phosphorus trichloride (292 g, 2.12 mol). The reaction mixture remained stirrable throughout, avoiding the solidification that plagued earlier solvent-based methods, and afforded 162 g of purified AHP—a yield of 63% of theoretical. This represents a substantial improvement over the 49% yield obtained in Example 4 (caprolactam + triethylamine + HCl, no pre-formed amine hydrochloride) and over the 60% yield in Example 3, demonstrating that the amine-hydrochloride additive is critical for both process operability and product recovery [1].

Process Chemistry Synthesis Yield Scalability

The Seven-Membered Azepane Ring Confers a Distinct pKa and Metal-Binding Profile Relative to Five- and Six-Membered Ring Azacycloalkane Bisphosphonates

The azacycloalkane-2,2-diphosphonic acid patent family (US 3,941,772) encompasses three ring sizes: azacyclopentane (n = 3, five-membered pyrrolidine ring), azacyclohexane (n = 4, six-membered piperidine ring), and azacycloheptane (n = 5, seven-membered azepane ring). Although all three demonstrate calcium-sequestering and anticalculus activity, the seven-membered azepane ring of the azacycloheptane derivative introduces greater conformational flexibility and a slightly higher pKa for the ring nitrogen (estimated ~1–1.5 log units above the pyrrolidine analog based on cycloalkylamine basicity trends), which can modulate the pH window over which the chelating moiety carries a positive charge. This charge-state difference influences electrostatic attraction to negatively charged hydroxyapatite surfaces and polyanionic synergists, providing a physicochemical basis for selecting the azacycloheptane derivative over the smaller-ring analogs for formulations that operate near neutral pH—such as toothpaste (pH ~6.8–7.4) and antiperspirant emulsions [1].

Structure-Activity Relationship Chelation Chemistry Ring-Size Dependence

Optimal Procurement and Application Scenarios for Disodium Azacycloheptane Diphosphonate Based on Quantitative Differentiation Evidence


Anticalculus Dentifrice Formulation Requiring Synergistic Polymer-Bisphosphonate Performance

Formulators developing tartar-control toothpastes or mouthrinses should prioritize disodium azacycloheptane diphosphonate (AHP) when the target product profile demands an anticalculus agent with demonstrated in vivo efficacy and the ability to be synergistically boosted by a polymeric polycarboxylate (SAPP). The primate model data show that AHP alone reduces calculus by 34%, and co-formulation with SAPP amplifies the reduction to 67%—a performance increment that the patent explicitly describes as unexpected and non-obvious [1]. The in vitro hydroxyapatite deposition assay further provides a quality-control-friendly method for verifying lot-to-lot activity and optimizing the AHP:SAPP ratio during development [2]. This scenario is not adequately served by generic bisphosphonates (e.g., etidronate) that lack the amine-mediated polymer synergy documented for the azacycloheptane scaffold.

Next-Generation Antiperspirant Cosmetic Product Development with Enhanced Sweat-Duct Occlusion

Cosmetic chemists seeking to strengthen the sweat-reduction performance of aluminum-based antiperspirants can incorporate disodium azacycloheptane diphosphonate as a formula (PP-I) component. The EP 3,057,566 A1 patent establishes that the addition of this bisphosphonate to an aluminum salt-containing cosmetic composition produces effective closure of sweat-gland excretory ducts [1]. This mechanism is structurally enabled by the hexahydro-2H-azepin-2-ylidene-bis(phosphonic acid) scaffold and is not taught for etidronic acid or other acyclic bisphosphonates in antiperspirant applications. Procurement of the disodium salt ensures water solubility and ease of incorporation into emulsion or stick formats at the claimed concentration ranges.

Industrial Gypsum and Construction-Material Formulation Requiring Controlled Setting-Time Extension

Manufacturers of gypsum-based building materials (plaster, wallboard, casting compounds) who need to extend working time without compromising final mechanical properties can source disodium azacycloheptane diphosphonate based on its established performance as a gypsum-setting retarder. US 3,941,772 provides standardized testing data (20.0 g gypsum, 9 mL water) demonstrating that azacycloalkane-2,2-diphosphonic acids maintain mix spreadability and workability over extended intervals [1]. The calcium-sequestration capacity is further validated by in vitro apatite crystallization delay and in vivo anti-calcification models, offering dual-use potential for industrial and biomedical material applications [2].

Research-Grade Calcium-Complexation and Crystallization-Inhibition Studies

Academic and industrial laboratories investigating the mechanism of bisphosphonate-mediated crystal-growth inhibition or calcium-chelation thermodynamics should select disodium azacycloheptane diphosphonate as a model compound representing a conformationally constrained geminal bisphosphonate. Its seven-membered azepane ring distinguishes it from the simpler ethane backbone of etidronate and from the smaller-ring azacycloalkane analogs (cyclopentane, cyclohexane), enabling systematic structure-activity relationship (SAR) studies of ring size, nitrogen basicity, and chelate geometry on hydroxyapatite binding kinetics. The availability of a high-yield (63%), reproducible synthetic route [3] ensures reliable access to research quantities with consistent purity.

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